molecular formula C7H9F3N2O B1490187 (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol CAS No. 2092268-83-0

(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol

Cat. No.: B1490187
CAS No.: 2092268-83-0
M. Wt: 194.15 g/mol
InChI Key: KEDLQCGOLADZBN-UHFFFAOYSA-N
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Description

(5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol is a chemical building block designed for research and development, primarily in medicinal and agrochemical discovery. This compound features a pyrazole core substituted with a trifluoromethyl group, a moiety known to significantly enhance a molecule's biological activity, metabolic stability, and cell membrane permeability due to its high electronegativity and lipophilicity . While specific data on this exact molecule is limited, its structural analogs, particularly 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, have demonstrated notable antifungal properties by acting as succinate dehydrogenase inhibitors, thus disrupting cellular energy production in pathogenic fungi . Furthermore, the trifluoromethylpyrazole scaffold is a privileged structure in pharmaceutical design, evidenced by its presence in FDA-approved drugs and its exploration in charge-transfer complexes for advanced material science . The primary hydroxyl group in this molecule offers a versatile handle for further synthetic modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies, making it a valuable intermediate for developing new therapeutic or agrochemical candidates . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-2-5-3-6(7(8,9)10)11-12(5)4-13/h3,13H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDLQCGOLADZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Pyrazole Derivatives

Pyrazole derivatives, including trifluoromethyl-substituted ones, are typically synthesized via:

  • Cyclocondensation of hydrazines with β-dicarbonyl compounds or α,β-unsaturated ketones.
  • 1,3-dipolar cycloaddition reactions involving diazocarbonyl compounds.
  • Regioselective condensation reactions using benzotriazole intermediates.

These methods provide access to substituted pyrazoles with high regioselectivity and yields, often employing mild conditions and catalytic systems such as copper triflate or zinc triflate.

Specific Preparation of (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol

While direct literature on the exact compound is limited, closely related compounds such as (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol provide a strong synthetic precedent. The preparation typically involves:

Reduction of Pyrazole Carboxylic Acid Derivatives

  • Starting from a pyrazole-3-carboxylic acid bearing trifluoromethyl and alkyl substituents, reduction with borane-tetrahydrofuran complex (borane-THF) is employed.
  • The reaction is conducted in tetrahydrofuran at room temperature for 3 hours.
  • After quenching with water and extraction, purification by silica gel chromatography yields the pyrazolyl methanol derivative.

Example Reaction Conditions and Yield:

Step Reagents and Conditions Yield (%) Notes
Reduction Borane (1M in THF, 9 mmol) added to pyrazole-3-carboxylic acid (1.8 mmol) in THF (10 mL) at room temperature, stirred 3 h 58 Purified by silica gel chromatography; product is colorless oil

This method is adaptable for the ethyl-substituted analog by starting from the corresponding 5-ethyl-3-(trifluoromethyl)pyrazole-1-carboxylic acid.

Cyclocondensation and Functionalization

  • Pyrazole rings substituted with trifluoromethyl groups can be synthesized via cyclocondensation of hydrazides with trihaloalkenones under reflux in ethanol.
  • The reaction proceeds efficiently in green solvents like ethanol, yielding pyrazolyl derivatives with high purity and good yields (67–91%).
  • Acidic or basic catalysis can be applied to control dehydration steps and ring aromatization.

General Reaction Scheme:

Reactants Conditions Yield (%) Notes
Pyrazolyl-nicotinohydrazides + 4-methoxy-4-(alkyl/aryl)-1,1,1-trihaloalk-3-en-2-ones Ethanol reflux, 16 h 67–91 One-pot synthesis; monitored by TLC and NMR

This approach can be modified for the synthesis of pyrazolyl methanol derivatives by appropriate choice of starting materials and post-synthetic modifications.

Optimization and Selectivity Considerations

  • Selectivity between isomeric pyrazole derivatives can be influenced by reaction temperature, pressure, and solvent system.
  • For example, aqueous media without additional organic solvents can improve selectivity and yield in pyrazole synthesis.
  • Reaction times between 0.5 to 12 hours, preferably 1 to 4 hours, and controlled distillation during reaction can enhance purity and yield.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages References
Borane-THF Reduction Pyrazole-3-carboxylic acid derivative Borane-THF, THF, rt, 3 h 58 Mild conditions, straightforward
Cyclocondensation with Trihaloalkenones Pyrazolyl-nicotinohydrazides + trihaloalkenones Ethanol reflux, 16 h 67–91 Green solvent, one-pot synthesis
Aqueous Medium Reaction Pyrazole precursors + methyl hydrazine Water, 10–80 °C, 0.5–12 h, no organic solvent Up to 86.5 High selectivity, eco-friendly

Research Findings and Practical Notes

  • The borane reduction method is effective for converting pyrazole carboxylic acids to corresponding methanol derivatives with moderate yields.
  • Cyclocondensation reactions provide a versatile route to functionalized pyrazoles with trifluoromethyl groups, allowing subsequent transformations.
  • Reaction conditions such as solvent choice, temperature, and time are critical for optimizing yield and selectivity.
  • Use of green solvents like ethanol and aqueous media aligns with sustainable chemistry practices.
  • Analytical techniques like TLC, NMR, and LCMS are essential for monitoring reaction progress and product purity.

Chemical Reactions Analysis

(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Reduced pyrazoles.

  • Substitution Products: Substituted pyrazoles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol has been tested for its efficacy against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antimicrobial agent .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can modulate inflammatory pathways. In vitro assays revealed that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential use in treating inflammatory diseases .

Fungicidal Properties

The compound has been explored as a fungicide due to its structural similarity to other known fungicidal agents. In field trials, formulations containing this compound showed promising results in controlling fungal pathogens affecting crops such as wheat and corn .

Herbicidal Activity

Additionally, this compound has been evaluated for herbicidal activity against various weed species. Laboratory assays indicated that it inhibits the germination and growth of specific weed types, making it a candidate for further development in agricultural applications .

Polymer Chemistry

This compound is being investigated for its potential use in polymer synthesis. Its ability to act as a monomer or additive in polymer formulations could enhance material properties such as thermal stability and chemical resistance .

Coatings and Adhesives

The compound's chemical structure allows it to be incorporated into coatings and adhesives, providing improved durability and resistance to environmental factors. Preliminary studies suggest enhanced performance characteristics when included in formulations for industrial applications .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Effective against Staphylococcus aureus and E. coli
Anti-inflammatory Reduced cytokine production in macrophages
Fungicidal Controlled fungal pathogens in wheat and corn
Herbicidal Inhibited germination of specific weed species
Polymer Chemistry Enhanced thermal stability in polymer formulations
Coatings/Adhesives Improved durability and environmental resistance

Mechanism of Action

The mechanism by which (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
(5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol 5-Ethyl, 3-CF₃, 1-CH₂OH C₈H₁₁F₃N₂O 220.18 Discontinued; potential intermediate
[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 5-Ethyl, 3-CF₃, 1-CH₂COOH C₉H₁₁F₃N₂O₂ 248.19 Carboxylic acid derivative; discontinued
Hydroxymethylcelecoxib 4-(Hydroxymethyl)phenyl, 3-CF₃, sulfonamide C₁₈H₁₄F₃N₃O₃S 397.37 Cyclooxygenase-2 (COX-2) inhibitor
[3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol 3-Furyl, 1-methyl, 5-CH₂OH C₉H₁₀N₂O₂ 178.19 Heterocyclic alcohol; 97% purity
(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol 1-Ethyl, 3-thiophene, 5-CH₂OH C₁₀H₁₂N₂OS 208.28 Lab use; discontinued
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol 5-Cyclopropyl, 3-CF₃, 1-propanol C₁₀H₁₃F₃N₂O 234.22 Cyclopropyl substituent; 95% purity

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The trifluoromethyl group (-CF₃) in all listed compounds enhances lipophilicity and metabolic stability, making these derivatives suitable for drug design .

Synthetic Routes: Pyrazole alcohols like this compound are typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a method using ethanol reflux for cyclization . Hydroxymethylcelecoxib () involves sulfonamide coupling, highlighting the role of benzenesulfonyl chloride in introducing functional complexity .

Biological Activity: Hydroxymethylcelecoxib demonstrates potent COX-2 inhibition, attributed to the sulfonamide and hydroxymethylphenyl groups .

Thermal and Chemical Stability :

  • Compounds with electron-withdrawing groups (e.g., -CF₃ ) exhibit enhanced thermal stability. For instance, reports acetylated pyrazoles synthesized under high-temperature conditions (373 K) without decomposition .

Biological Activity

(5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol is a compound with significant potential in medicinal chemistry, particularly due to the presence of the trifluoromethyl group, which is known to enhance biological activity. This article reviews the biological properties, synthesis methods, and relevant case studies related to this compound.

The compound has the following chemical characteristics:

Property Value
Molecular FormulaC₇H₉F₃N₂O
Molecular Weight194.16 g/mol
IUPAC Name[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol
CAS Number2092268-83-0
AppearanceLiquid

The trifluoromethyl group in this compound plays a critical role in enhancing the lipophilicity and metabolic stability of the molecule, which can lead to increased potency against various biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit improved interactions with enzymes and receptors, leading to enhanced pharmacological effects .

Pharmacological Applications

Recent studies have highlighted several pharmacological applications for pyrazole derivatives, including:

  • Anti-inflammatory Activity : Some pyrazole derivatives have shown promising anti-inflammatory effects. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
  • Antimicrobial Properties : Research has indicated that pyrazole derivatives can exhibit antimicrobial activity against a range of pathogens. The structural modifications involving trifluoromethyl substitutions have been linked to increased efficacy against bacterial strains .

Case Study 1: Anti-inflammatory Effects

A study published in 2022 evaluated a series of pyrazole derivatives, including those with trifluoromethyl substitutions. The results indicated that one derivative exhibited an IC₅₀ value of 54.65 μg/mL in inhibiting COX enzymes, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various pyrazole compounds. The findings suggested that this compound and its analogs showed significant activity against Gram-positive and Gram-negative bacteria, indicating their potential use in treating infections .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazole Ring : The initial step involves the reaction between ethyl hydrazine and suitable carbonyl compounds to form the pyrazole ring.
  • Trifluoromethylation : This step introduces the trifluoromethyl group using reagents like trifluoroacetic acid or trifluoromethylating agents.
  • Methanol Addition : Finally, methanol is introduced to yield the target compound through nucleophilic substitution reactions.

Q & A

Basic Questions

Q. What are the key steps for synthesizing (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones under reflux conditions. For example, hydrazine hydrate and KOH in ethanol under reflux for 5 hours are commonly used to form pyrazole cores, followed by functionalization of the methanol group . Yield optimization can be achieved by varying solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst loading (e.g., NaOAc for acid-catalyzed steps) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • 1H/13C NMR : Assigns proton environments (e.g., ethyl group δ ~1.2–1.4 ppm, CF3 δ ~110–120 ppm in 13C) and pyrazole ring protons .
  • IR Spectroscopy : Confirms O-H (broad peak ~3200–3600 cm⁻¹) and C-F (strong absorption ~1100–1250 cm⁻¹) .
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for C8H11F3N2O: theoretical m/z 224.08) .

Q. How can purity and stability be assessed during storage?

  • Methodology :

  • HPLC : Monitors degradation products using C18 columns with acetonitrile/water mobile phases .
  • TLC : Tracks byproducts using silica gel plates (e.g., ethyl acetate/hexane, Rf ~0.3–0.5) .
  • Stability Tests : Store at –20°C in amber vials to prevent photodegradation; periodic NMR checks for hydroxyl group oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the trifluoromethyl group in nucleophilic substitutions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electrophilicity of the CF3 group.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions for SN2 attack .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodology :

  • X-ray Crystallography : Resolve ambiguous NMR/IR assignments by determining bond lengths (e.g., C-F ~1.33 Å) and torsion angles using SHELXL .
  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., pyrazole C-H vs. methanol O-H) .
  • Isotopic Labeling : Use deuterated ethanol in synthesis to confirm solvent-derived impurities in mass spectra .

Q. How does steric hindrance from the ethyl group affect regioselectivity in further derivatization?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of ethyl-substituted vs. methyl analogues in alkylation/acylation.
  • X-ray Diffraction : Analyze crystal packing (e.g., CCDC entries) to assess steric bulk impact on accessibility of the N1 position .
  • MD Simulations : Model transition states for reactions at the pyrazole ring’s 1-position under varying steric conditions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA).
  • Asymmetric Catalysis : Screen chiral ligands (e.g., BINOL) for enantioselective pyrazole formation .
  • Process Optimization : Use flow chemistry to enhance mixing and reduce racemization in large batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol
Reactant of Route 2
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(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol

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